molecular formula C17H16Cl2FNO3 B2476853 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide CAS No. 1105227-59-5

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide

Cat. No.: B2476853
CAS No.: 1105227-59-5
M. Wt: 372.22
InChI Key: CJAIUJNDVLQAAO-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide is a synthetic organic compound known for its applications in various scientific fields. This compound is characterized by the presence of dichlorophenoxy and fluorophenoxy groups, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known synthetic auxin . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .

Mode of Action

As a synthetic auxin, 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide likely mimics the action of natural auxins. It is absorbed by the plant’s leaves and transported to the meristematic tissues, where it induces uncontrolled and unsustainable growth, leading to curling of stems, wilting of leaves, and eventually, plant death .

Biochemical Pathways

The compound affects the auxin signaling pathway, which regulates various aspects of plant growth and development. By mimicking natural auxins, it disrupts the normal balance of hormones in the plant, leading to abnormal growth patterns .

Pharmacokinetics

Similar to 2,4-d, it is likely to be poorly soluble in water but soluble in most organic solvents . This solubility profile can affect its bioavailability and distribution within the plant.

Result of Action

The result of the compound’s action is the disruption of normal plant growth, leading to abnormal growth patterns and eventually plant death . This makes it effective as a herbicide, particularly against broadleaf weeds .

Action Environment

Environmental factors such as temperature, humidity, and soil composition can influence the compound’s action, efficacy, and stability. For instance, its solubility in water suggests that it might be less effective in dry conditions. Additionally, its stability under normal temperatures suggests that it might be less effective in extremely hot or cold conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide typically involves the reaction of 2,4-dichlorophenol with 2-(4-fluorophenoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the amide bond, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with precise control over reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    4-fluorophenoxyacetic acid: Another compound with a fluorophenoxy group, used in organic synthesis.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide is unique due to the combination of dichlorophenoxy and fluorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FNO3/c1-11(24-16-7-2-12(18)10-15(16)19)17(22)21-8-9-23-14-5-3-13(20)4-6-14/h2-7,10-11H,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAIUJNDVLQAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC1=CC=C(C=C1)F)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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